Evidence Item 1: Patent-Class Structural Differentiation from Preferred Fujisawa Leads
The Fujisawa patent U.S. 5,296,495 defines preferred compounds as those where the thiazole 2-amide substituent (R⁴) is 'lower alkyl substituted with aryl which is substituted with tetrazolyl(lower)alkyl, acyl(lower)alkyl or tetrazolyl' [1]. The target compound CAS 921525-62-4 bears an unadorned phenylacetyl group at this position, placing it outside the preferred structural subclass. No quantitative leukotriene receptor binding data (IC₅₀, Kᵢ) for this specific substitution pattern were disclosed in the patent or in subsequent peer-reviewed literature indexed under this CAS number. This constitutes a critical evidence gap for differentiation claims.
| Evidence Dimension | Structural conformity to patent-preferred pharmacophore |
|---|---|
| Target Compound Data | R⁴ = -C(=O)CH₂-Ph (unsubstituted phenylacetyl); not among preferred embodiments |
| Comparator Or Baseline | Exemplified preferred substituents include -CH₂-Ph(4-tetrazolylmethyl) or -CH₂-Ph(4-CH₂CO₂H) at R⁴ |
| Quantified Difference | Qualitative: target compound lacks the hydrogen-bond donor/acceptor motif (tetrazole/carboxylic acid) specified for optimal activity |
| Conditions | Patent structural disclosure; no assay data available |
Why This Matters
Procurement of this compound for leukotriene-pathway studies must be justified by the research team's own SAR hypothesis, as publicly available data do not confirm that this specific phenylacetyl substitution reproduces the biological activity of the patent's exemplified leads.
- [1] Matsuo M, Okumura K, Shigenaga S, Matsuda H. Thiazolylbenzofuran derivatives and pharmaceutical composition comprising the same. U.S. Patent 5,296,495. Issued March 22, 1994. Column 4, lines 40-56 and Column 5, lines 5-20 for preferred R⁴ definitions. View Source
